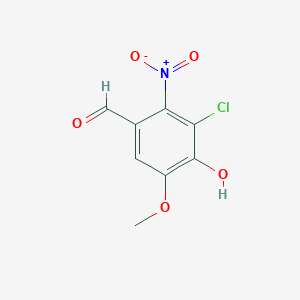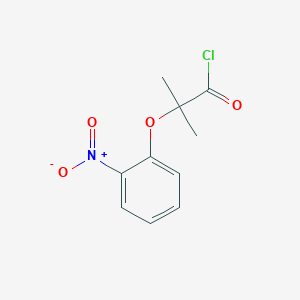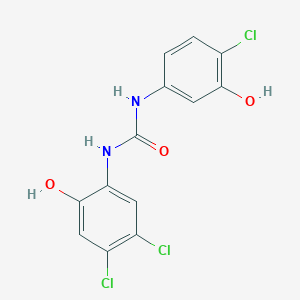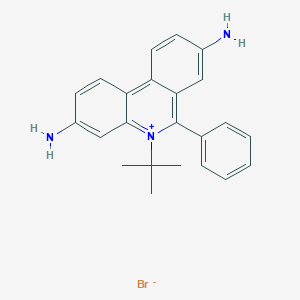![molecular formula C27H26N2O7 B14496116 N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine CAS No. 64145-75-1](/img/structure/B14496116.png)
N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine is a chemical compound with the molecular formula C27H26N2O7. It is known for its unique structure, which includes benzoyloxy groups attached to a phenyl ring, and is often used in various scientific research applications.
Vorbereitungsmethoden
The synthesis of N2-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as benzoyl chloride and glutamine derivatives. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Chemischer Reaktionen
N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N2-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine can be compared with other similar compounds, such as:
- N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-asparagine
- N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamic acid
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of N2-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine lies in its specific combination of benzoyloxy groups and glutamine backbone, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
64145-75-1 |
|---|---|
Molekularformel |
C27H26N2O7 |
Molekulargewicht |
490.5 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[2-(3,4-dibenzoyloxyphenyl)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C27H26N2O7/c28-24(30)14-12-21(25(31)32)29-16-15-18-11-13-22(35-26(33)19-7-3-1-4-8-19)23(17-18)36-27(34)20-9-5-2-6-10-20/h1-11,13,17,21,29H,12,14-16H2,(H2,28,30)(H,31,32)/t21-/m0/s1 |
InChI-Schlüssel |
DVXIEUXRDPEKED-NRFANRHFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)CCN[C@@H](CCC(=O)N)C(=O)O)OC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)CCNC(CCC(=O)N)C(=O)O)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


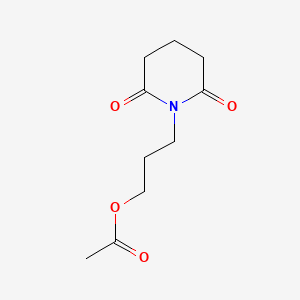
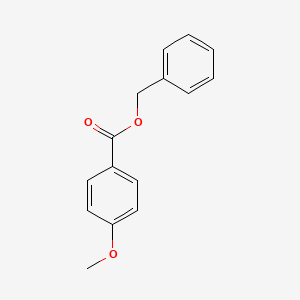
![Phenol, 2,2'-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl-](/img/structure/B14496064.png)
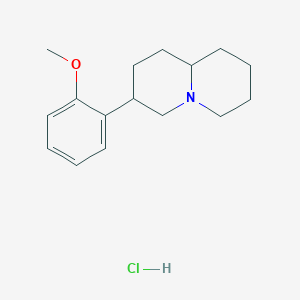
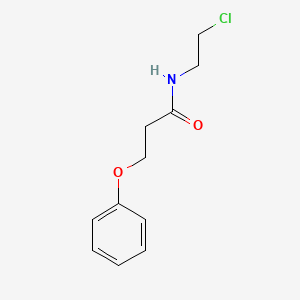

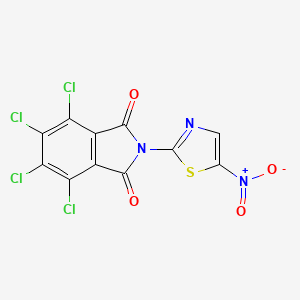
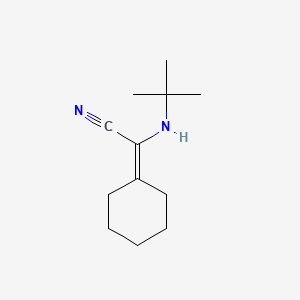
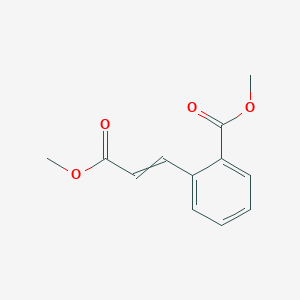
![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14496120.png)
